Cy5-PEG5-Azide
Description
Contextual Significance of Fluorescent Probes in Contemporary Research
Fluorescent probes are indispensable in modern scientific inquiry, offering high sensitivity and spatiotemporal resolution for visualizing and quantifying biological events. rsc.org These molecular tools have revolutionized our understanding of cellular processes by enabling the direct observation of biomolecules, their localization, and their interactions within living cells. nih.gov The ability to fluorescently label specific targets, such as proteins and nucleic acids, has become a standard and increasingly vital technique in numerous research applications, from basic cell biology to drug discovery and diagnostics. nih.govthermofisher.com The power of fluorescent probes lies in their capacity to convert biological information into a detectable optical signal, providing insights into everything from protein activation and complex formation to the intricate trafficking pathways within a cell. thermofisher.com
Role of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation and Bioimaging Architectures
Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer that plays a crucial role in the design of advanced molecular probes. sigmaaldrich.com The incorporation of PEG chains, a process known as PEGylation, offers several advantages. It enhances the solubility of the probe in aqueous environments, which is critical for biological applications. broadpharm.comeuropeanpharmaceuticalreview.com Furthermore, PEGylation can improve the pharmacokinetic properties of a molecule by increasing its hydrodynamic volume, which can reduce kidney clearance and prolong its circulation time in the body. europeanpharmaceuticalreview.comnih.gov In the context of fluorescent probes, the PEG linker acts as a spacer, separating the fluorophore from the target molecule, which can minimize potential quenching effects and improve the specificity of binding. researchgate.net This versatile polymer is widely used in various biomedical applications, including drug delivery, surface functionalization, and tissue engineering. sigmaaldrich.commdpi.com
Azide (B81097) Functionality and Bioorthogonal Click Chemistry in Probe Design
The azide group is a key functional component in the design of modern molecular probes due to its participation in "click chemistry." atto-tec.com Click chemistry refers to a set of chemical reactions that are rapid, reliable, and highly specific. atto-tec.comwikipedia.org The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and an alkyne. atto-tec.comnobelprize.org A significant advantage of this reaction for biological applications is that the azide and alkyne groups are "bioorthogonal," meaning they are largely inert to the complex array of functional groups found in biological systems. sigmaaldrich.com This bioorthogonality ensures that the labeling reaction is highly selective and minimizes off-target interactions, leading to high sensitivity and low background signals. atto-tec.com The azide functionality can be readily introduced into various molecules, making it a powerful tool for the precise and efficient labeling of biomolecules. sigmaaldrich.comacs.org
Overview of Cy5-PEG5-Azide as a Versatile Research Tool
This compound is a chemical compound that integrates a cyanine (B1664457) 5 (Cy5) fluorescent dye, a five-unit polyethylene glycol (PEG5) linker, and a terminal azide group. broadpharm.com This molecular architecture makes it a highly versatile reagent for a wide range of research applications. The Cy5 dye is a near-infrared (NIR) fluorophore, which is advantageous for biological imaging due to reduced autofluorescence from biological samples in this spectral region. broadpharm.comhodoodo.com The PEG5 linker enhances water solubility and provides a flexible spacer. broadpharm.com The terminal azide group allows for its conjugation to alkyne-modified molecules via click chemistry. broadpharm.commedchemexpress.com This enables the specific labeling of a wide array of biomolecules, including proteins, nucleic acids, and glycans, that have been metabolically or synthetically functionalized with an alkyne group. sigmaaldrich.comabpbio.com Consequently, this compound is utilized in various advanced research areas, including super-resolution microscopy, drug delivery system development, and the synthesis of complex bioconjugates like PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.comnih.gov
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C44H63ClN6O6 | broadpharm.com |
| Molecular Weight | 807.5 g/mol | broadpharm.com |
| Excitation Maximum (λex) | ~646 nm | broadpharm.combroadpharm.com |
| Emission Maximum (λem) | ~662 nm | broadpharm.combroadpharm.com |
| Solubility | DMSO, DMF, DCM | broadpharm.com |
| Storage Condition | -20°C | broadpharm.com |
Detailed Research Findings with this compound
Recent research has highlighted the utility of this compound in various sophisticated applications. For instance, in the field of neuroscience, researchers have used this compound to create fluorescently labeled neurotoxin analogues. nih.gov By replacing a specific amino acid in the toxin with an alkyne-containing lysine (B10760008) residue, they were able to specifically attach the this compound via a click reaction. nih.gov This allowed for the detailed study of the toxin's interaction with its target ion channel. nih.gov
In another study focused on drug delivery, this compound was employed to track the biodistribution of dendrimer-based nanocarriers. thno.org The dendrimers were first functionalized with alkyne groups and then labeled with this compound, enabling their visualization and quantification in various tissues after administration. thno.org Furthermore, research into drug delivery systems has utilized this compound in the development of nanogels for selective intracellular drug delivery. rsc.org
The development of advanced imaging techniques has also benefited from this versatile probe. For example, this compound has been used in conjunction with expansion microscopy and other super-resolution techniques to achieve high-resolution imaging of biological structures. google.comuni-muenchen.de
Structure
2D Structure
Properties
Molecular Formula |
C44H63ClN6O6 |
|---|---|
Molecular Weight |
807.47 |
IUPAC Name |
N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C44H62N6O6.ClH/c1-43(2)36-16-11-13-18-38(36)49(5)40(43)20-8-6-9-21-41-44(3,4)37-17-12-14-19-39(37)50(41)25-15-7-10-22-42(51)46-23-26-52-28-30-54-32-34-56-35-33-55-31-29-53-27-24-47-48-45;/h6,8-9,11-14,16-21H,7,10,15,22-35H2,1-5H3;1H |
InChI Key |
HYXHCLSFGUKTRS-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>96% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO, DMF, DCM, Water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cy5-PEG5-azide |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Functionalization Strategies for Cy5 Peg5 Azide
General Principles of Cy5-PEG5-Azide Synthesis
The synthesis of this compound involves the strategic assembly of three key components: the Cy5 core, a PEGylated linker, and a terminal azide (B81097) group. The general approach often begins with the synthesis of the core Cy5 structure, which is typically achieved through the condensation of substituted indolenine precursors. acs.org The PEG linker, in this case, a pentamer of ethylene (B1197577) glycol (PEG5), is introduced to enhance the hydrophilicity and biocompatibility of the dye, which can influence its interaction with biological systems. acs.orggoogle.com
The azide functionality is incorporated to enable "click chemistry" reactions, providing a highly efficient and specific method for conjugation. medchemexpress.combroadpharm.com The synthesis can be designed to attach the PEG-azide moiety to one of the indole (B1671886) nitrogens of the Cy5 dye. acs.orgresearchgate.net This modular synthesis allows for variations in the PEG linker length and the specific positioning of the functional groups to fine-tune the properties of the final conjugate. google.com
Integration of this compound via Phosphoramidite (B1245037) Chemistry for Nucleic Acid Modification
A primary application of this compound is the labeling of nucleic acids, which is often accomplished using phosphoramidite chemistry during automated solid-phase oligonucleotide synthesis. researchgate.netacs.org This method allows for the precise, site-specific incorporation of the dye into a growing DNA or RNA chain. acs.org
To achieve this, the this compound molecule is first converted into a phosphoramidite derivative. researchgate.netacs.org This involves reacting the terminal hydroxyl group of a Cy5-PEG5 precursor with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. acs.org The resulting Cy5-PEG5-phosphoramidite can then be used as a building block in an automated DNA/RNA synthesizer. acs.orgnih.gov During the synthesis cycle, the phosphoramidite is coupled to the 5'-hydroxyl group of the growing oligonucleotide chain. glenresearch.com This process can be used to label the 5'-terminus of an oligonucleotide or to incorporate the dye internally. acs.orgnih.gov
It is important to note that the presence of the bulky Cy5 dye can sometimes affect the efficiency of the coupling reaction. Therefore, optimized coupling protocols and the use of specific activators may be necessary to achieve high yields of the labeled oligonucleotide. glenresearch.com Following synthesis, the oligonucleotide is cleaved from the solid support and deprotected, yielding the final Cy5-labeled nucleic acid. acs.orgglenresearch.com
Derivatization Approaches for Modulating Cy5 Photophysical Properties within this compound Constructs
The photophysical properties of Cy5, such as its fluorescence quantum yield and photostability, can be significantly influenced by its local environment and chemical structure. acs.orgnih.gov Several derivatization strategies have been developed to modulate these properties within this compound conjugates.
One approach involves modifying the core structure of the Cy5 dye itself. For instance, introducing electron-withdrawing or electron-donating substituents at the 5,5'-positions of the indolenine rings can tune the absorption and emission maxima. acs.orgnih.gov Additionally, incorporating a boron difluoride (BF2) group into the cyanine (B1664457) core has been shown to enhance photostability by reducing the electron density of the dye. researchgate.net
Another strategy focuses on the direct conjugation of photostabilizing agents to the Cy5 molecule. nih.gov Compounds like cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), and Trolox have been shown to dramatically increase the photostability of Cy5 when conjugated in close proximity, without significantly altering its spectral characteristics. nih.gov This is achieved by quenching transient dark states and reducing photobleaching. nih.gov The length and nature of the PEG linker in this compound can also play a role, as it influences the dye's aggregation state and interaction with its surroundings, which in turn affects its fluorescence properties. mdpi.com For example, increasing the rigidity of the molecule by adding a linker can decrease the probability of photoisomerization and increase the fluorescence lifetime. mdpi.com
Click Chemistry in the Post-Synthetic Functionalization of this compound Conjugates
The terminal azide group of this compound makes it an ideal substrate for click chemistry, a set of bioorthogonal reactions that are highly efficient, specific, and can be performed under mild, aqueous conditions. medchemexpress.commedchemexpress.comgenelink.com This enables the facile conjugation of this compound to a wide variety of alkyne-modified biomolecules and materials.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Methodologies
The most common type of click chemistry utilized with this compound is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). oup.commedchemexpress.comabpbio.com This reaction involves the formation of a stable triazole linkage between the azide group of this compound and a terminal alkyne on a target molecule. genelink.com The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. oup.com
To prevent the precipitation of copper salts and to protect the biomolecules from potential damage, a copper-chelating ligand, such as Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris-(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included in the reaction mixture. oup.com The CuAAC reaction is highly efficient and can be used to label a diverse range of molecules, including proteins, nucleic acids, and small molecules. rsc.orgacs.org For example, alkyne-modified oligonucleotides can be readily labeled with this compound using CuAAC. oup.com
| Component | Typical Concentration | Purpose |
| This compound | Varies based on application | Fluorescent labeling reagent |
| Alkyne-modified molecule | Varies based on application | Target for labeling |
| Copper(II) Sulfate (CuSO4) | 100 µM | Copper(I) source |
| Sodium Ascorbate | 1 mM | Reducing agent |
| THPTA | 500 µM | Copper-chelating ligand |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Metal-Free Approaches
While CuAAC is a powerful tool, the cytotoxicity of the copper catalyst can be a concern for in vivo applications. interchim.frresearchgate.net Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a metal-free alternative. oup.commdpi.com SPAAC utilizes strained cyclooctyne (B158145) derivatives, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides without the need for a catalyst. medchemexpress.cominterchim.frgenecopoeia.com
The reaction between this compound and a DBCO- or BCN-modified molecule proceeds rapidly at physiological temperatures and pH, forming a stable triazole linkage. genecopoeia.commedchemexpress.com This makes SPAAC particularly well-suited for labeling live cells and other sensitive biological systems. genecopoeia.combiorxiv.org The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological processes. interchim.fr
| Cyclooctyne Derivative | Key Features |
| Dibenzocyclooctyne (DBCO) | High reactivity with azides, commonly used in copper-free click chemistry. genecopoeia.commedchemexpress.eu |
| Bicyclo[6.1.0]nonyne (BCN) | Another strained alkyne used for SPAAC reactions. medchemexpress.com |
Advanced Functionalization of this compound for Multiplexed Research Applications
The versatility of this compound allows for its use in advanced, multiplexed research applications where multiple targets are detected simultaneously. The azide handle enables its incorporation into complex molecular constructs and nanoparticles. google.com
For example, this compound can be "clicked" onto nanoparticles or polymers that are also conjugated with other fluorescent dyes, creating multicolor probes for multiplexed imaging. nih.gov By combining different azide-reactive dyes with distinct spectral properties, researchers can create a panel of probes to visualize multiple cellular components or biological processes at the same time.
Furthermore, the integration of this compound into nucleic acid-based nanostructures, such as DNA origami or RNA nanoparticles, allows for the precise spatial organization of multiple fluorophores. google.com This can be used to create sophisticated biosensors and light-harvesting systems. The ability to combine this compound with other functional moieties through orthogonal chemistries further expands the possibilities for creating multifunctional probes for advanced research applications. rsc.orggoogle.com
Advanced Bioconjugation Applications and Strategies Utilizing Cy5 Peg5 Azide
Site-Specific Labeling of Biomolecules with Cy5-PEG5-Azide
The azide (B81097) group on this compound enables its use in highly selective ligation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comresearchgate.net These "click chemistry" methods are bio-orthogonal, meaning they proceed with high efficiency in complex biological environments without interfering with native biochemical processes. abpbio.comresearchgate.net This specificity is the foundation for the site-specific labeling of diverse biomolecules.
Protein and Peptide Labeling Methodologies
Site-specific fluorescent labeling of proteins and peptides provides invaluable tools for studying their localization, trafficking, and interactions. A common strategy involves introducing a terminal alkyne or a strained cyclooctyne (B158145) group into the protein or peptide, which then serves as a reactive partner for this compound.
Methodologies include:
Non-Canonical Amino Acid Incorporation: Genetically encoding the incorporation of an alkyne-containing non-canonical amino acid (e.g., L-Homopropargylglycine) into the protein structure at a specific site during synthesis. abpbio.com The alkyne group can then be exclusively targeted by this compound in a CuAAC reaction.
Chemical Modification of Specific Residues: Post-translational modification of unique amino acids, such as cysteine or lysine (B10760008), with a heterobifunctional linker containing an alkyne group. For instance, an alkyne-maleimide reagent can selectively react with a free thiol on a cysteine residue.
Enzymatic Labeling: Using enzymes to attach an alkyne-modified substrate to a specific recognition sequence on the protein.
The subsequent reaction with this compound, typically via CuAAC, yields a fluorescently labeled protein. lumiprobe.com The PEG5 spacer helps to maintain the protein's native conformation and function by extending the fluorophore away from the protein surface. Peptides can be similarly labeled during solid-phase synthesis by incorporating an alkyne-bearing amino acid. genscript.comlifetein.com
Nucleic Acid and Oligonucleotide Conjugation Techniques
Fluorescently labeling nucleic acids and oligonucleotides is crucial for applications in genetic analysis, fluorescence in situ hybridization (FISH), and molecular diagnostics. This compound is readily integrated into these molecules using click chemistry. The standard method involves the use of an alkyne-modified phosphoramidite (B1245037) during automated solid-phase oligonucleotide synthesis. acs.org
The general workflow is as follows:
Synthesis: An oligonucleotide is synthesized with an alkyne group incorporated at a specific position, often the 5' or 3' terminus, or internally. acs.org
Deprotection: The full-length oligonucleotide is cleaved from the solid support and all protecting groups are removed. acs.org
Conjugation: The alkyne-modified oligonucleotide is reacted with this compound in the presence of a copper(I) catalyst (CuAAC). genelink.com
Purification: The final Cy5-labeled oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC), to remove excess dye and unlabeled oligos. lifetein.com
This method allows for precise, stoichiometric control over the labeling process, yielding a homogenous product with the fluorophore attached at a predetermined site. acs.org
Table 2: General Protocol for Oligonucleotide Labeling
| Step | Description | Key Reagents |
| 1. Alkyne Incorporation | An alkyne-modified phosphoramidite is added during solid-phase DNA/RNA synthesis. | Alkyne Phosphoramidite |
| 2. Click Reaction | The alkyne-oligo is reacted with this compound via CuAAC. | This compound, Copper(I) source, Ligand |
| 3. Purification | The labeled oligonucleotide is purified from reaction components. | HPLC or other chromatographic methods |
Antibody and Nanobody Labeling Approaches
Labeling antibodies and nanobodies with this compound facilitates their use in immunoassays, flow cytometry, and molecular imaging. medchemexpress.euabcam.com While traditional antibody labeling targets primary amines on lysine residues, this can lead to heterogeneous products and potential loss of antigen-binding affinity. Click chemistry offers more controlled alternatives.
A prevalent strategy involves a two-step process:
The antibody is first functionalized by reacting its surface lysine residues with an N-hydroxysuccinimide (NHS) ester of a strained cyclooctyne, such as Dibenzocyclooctyne (DBCO). A common reagent for this is DBCO-PEG5-NHS ester. acs.orgnih.gov The PEG linker in this step improves solubility and reaction efficiency. acs.org
The resulting DBCO-functionalized antibody is then reacted with this compound via a copper-free SPAAC reaction. acs.orglifetein.com This reaction is highly efficient and proceeds under mild physiological conditions, preserving the antibody's integrity. interchim.fraatbio.com
For nanobodies, site-specific enzymatic methods have been developed. For example, an asparaginyl endopeptidase (OaAEP1) can ligate a peptide containing an alkyne group to a specific C-terminal tag on the nanobody. elifesciences.org This allows for the subsequent attachment of this compound with absolute site-specificity, ensuring that the antigen-binding site remains unobstructed. elifesciences.org
Cell and Exosome Surface Functionalization via this compound
Visualizing cells and extracellular vesicles like exosomes is fundamental to cell biology. This compound can be used to fluorescently tag their surfaces through metabolic labeling. This involves introducing alkyne groups onto the cell surface, which can then be targeted by the azide dye.
One established method is to culture cells with a modified monosaccharide containing an alkyne group. This alkyne-sugar is metabolized by the cell and incorporated into cell-surface glycans (glycoproteins and glycolipids). The cell surface becomes decorated with alkyne handles, which can be visualized by treatment with this compound via a CuAAC reaction. A similar strategy has been demonstrated for labeling exosomes, where parent cells are metabolically engineered to produce exosomes with modified surfaces. In a related approach, cells were treated with an azide-choline to incorporate azide groups into their membranes, which were then labeled with a DBCO-Cy5.5 probe. nih.gov This highlights the versatility of click chemistry for surface functionalization, where either the alkyne or the azide can be installed on the biological target.
Integration of this compound into PROTAC Linkers for Targeted Protein Degradation Research
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins. jenkemusa.com A PROTAC consists of a ligand that binds the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. medchemexpress.com The linker is not merely a spacer; its length and chemical composition are critical for the PROTAC's efficacy, solubility, and cell permeability. jenkemusa.comjenkemusa.com
This compound serves as a valuable building block for constructing fluorescent PROTACs. medchemexpress.comtsbiochem.com By incorporating this dye-azide-linker module, researchers can synthesize PROTACs that can be visualized within cells. This allows for direct observation of the PROTAC's localization, its engagement with the target protein, and the subsequent formation of the ternary complex (Target-PROTAC-E3 Ligase), providing critical insights into its mechanism of action. jenkemusa.comtargetmol.cn The azide group offers a convenient chemical handle for attaching the second ligand via a click reaction with an alkyne-modified E3 ligase ligand. medchemexpress.com
Development of Modular Bioconjugation Systems employing this compound
The specificity of the azide-alkyne reaction has been harnessed to create modular or "universal" labeling platforms. These systems separate the target recognition event from the signal generation, adding a layer of flexibility and efficiency to experimental design.
One such system uses DNA barcodes for multiplexed protein detection. elifesciences.org In this approach, antibodies are conjugated not to fluorophores directly, but to unique DNA oligonucleotides. These antibody-DNA conjugates can then be detected using a complementary, fluorescently-labeled DNA strand. This compound is used to create these fluorescent reporter strands by reacting it with an alkyne-modified oligonucleotide. acs.orgbiorxiv.org
Another modular approach involves functionalizing antibodies with a DBCO-PEG5-NHS ester. acs.org This creates a "clickable" antibody that can be conjugated to any azide-containing molecule. This platform allows a single batch of activated antibody to be used for various applications by simply clicking on different azide-functionalized reporters, such as this compound for fluorescence imaging, or an azide-modified oligonucleotide for detection by PCR. acs.orgresearchgate.net This modularity simplifies workflows and enables the assembly of complex biomolecular constructs from standardized parts. acs.orgnovusbio.com
Fluorescence Imaging and Spectroscopic Research Applications of Cy5 Peg5 Azide Conjugates
High-Resolution Fluorescence Microscopy Studies (Confocal, Super-resolution)
The properties of Cy5-PEG5-Azide make it well-suited for high-resolution fluorescence microscopy techniques like confocal and super-resolution microscopy. axispharm.comacs.org Confocal microscopy utilizes a pinhole to reject out-of-focus light, enabling the acquisition of sharp, detailed images of fluorescently labeled structures within thick specimens. The bright and stable fluorescence of Cy5 allows for clear visualization of target molecules that have been labeled with this compound conjugates. For example, researchers have used Cy5-labeled molecules to image cellular components and track their dynamics within live cells. biorxiv.org
Super-resolution microscopy encompasses a range of techniques that bypass the diffraction limit of light, enabling visualization of cellular structures at the nanoscale. nih.gov Methods like Stimulated Emission Depletion (STED) microscopy and Structured Illumination Microscopy (SIM) can achieve resolutions significantly better than conventional light microscopy. nih.gov The photostability of Cy5 is a critical factor in these techniques, as they often require intense laser light. Cy5's spectral properties are also compatible with multicolor super-resolution imaging, where it can be paired with other fluorophores to simultaneously visualize multiple targets. nih.gov For instance, Cy5 has been used in combination with other dyes like Cy3 and Cy5.5 for multicolor super-resolution imaging. nih.gov
In one study, Cy5-DBCO, a derivative of Cy5, was used to visualize the results of a click chemistry reaction within densely-compacted, fixed collagen gels. nih.gov The bright fluorescence of the Cy5 allowed for a clear distinction between the region where the reaction occurred and the background. nih.gov Another research effort utilized Cy5-labeled DNA origami structures to study their delivery into the nuclei of live cells using high-resolution HILO (highly inclined and laminated optical sheet) microscopy. biorxiv.org
Flow Cytometry Applications in Cellular Analysis
Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of a large number of cells as they pass one by one through a laser beam. This compound conjugates are frequently employed in flow cytometry for cell population analysis and sorting. axispharm.comaxispharm.com The azide (B81097) group allows for the specific labeling of cells that have been metabolically engineered to express alkyne groups on their surface, a technique known as bioorthogonal labeling.
For example, researchers have used Cy5-labeled antibodies to identify and quantify specific cell populations in peripheral blood mononuclear cells (PBMCs) using spectral flow cytometry. biorxiv.org In another application, cells were treated with N-azidoacetylmannosamine (ManNAz) to introduce azide groups onto their surface. doi.org These azide-modified cells were then treated with a Cy5-labeled molecule containing a DBCO group, which reacts with the azide, allowing for the quantification of the cell surface azides by flow cytometry. doi.org This approach enables the study of cellular glycosylation patterns and the identification of specific cell subsets. The bright fluorescence of Cy5 ensures high sensitivity in detecting even low-abundance cell surface markers. axispharm.com
It is important to note that some studies have observed non-specific binding of PE-Cy5.5 conjugates to cells expressing mouse DEC205/CD205, which could be a consideration in certain experimental setups. nih.gov
In Vitro and Ex Vivo Fluorescence Imaging Methodologies
In vitro and ex vivo fluorescence imaging are essential tools for studying biological processes in controlled laboratory settings and in tissues outside of the living organism, respectively. This compound conjugates are valuable reagents for these applications due to the favorable properties of the Cy5 fluorophore for imaging in biological samples. nih.govnih.gov
In in vitro studies, this compound can be used to label and visualize a wide range of biomolecules, including proteins, nucleic acids, and glycans. For instance, researchers have used Cy5-labeled probes to study cellular uptake and trafficking of nanoparticles and drug delivery systems. thno.org The fluorescence of the Cy5 conjugate allows for the visualization of the labeled entity's localization within cells using techniques like confocal microscopy. nih.gov
Ex vivo imaging often involves analyzing tissues or organs that have been excised from an animal model. Cy5's emission in the near-infrared range is particularly beneficial for deep tissue imaging, as light in this region can penetrate tissues more effectively than visible light. nih.govnih.gov In one study, the biodistribution of a Cy5-labeled polymer was assessed by measuring the fluorescence intensity in various organs and tumors excised from mice. researchgate.net This type of analysis provides valuable information about the accumulation and clearance of the labeled substance in different tissues.
Probing Biomolecular Interactions via Fluorescence Resonance Energy Transfer (FRET) with this compound
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions, conformational changes, and enzymatic activity. FRET occurs when two fluorescent molecules, a donor and an acceptor, are in close proximity (typically 1-10 nanometers). If the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor, the excited donor can transfer its energy to the acceptor, causing the acceptor to fluoresce. The efficiency of this energy transfer is highly dependent on the distance between the two molecules.
Cy5 is a commonly used acceptor fluorophore in FRET-based assays due to its spectral properties. nih.govnih.gov It can be paired with a suitable donor fluorophore, such as Cyanine (B1664457) 3 (Cy3), to create a FRET pair. nih.gov The azide functionality of this compound allows for its specific incorporation into one of the interacting partners, while the donor fluorophore is attached to the other.
For example, researchers have used a Cy3-Cy5 FRET pair to study the temperature-dependent assembly of protein-DNA conjugates. nih.gov In this system, as the proteins assemble and bring the Cy3 and Cy5 dyes closer together, an increase in FRET efficiency is observed as a quenching of the Cy3 donor fluorescence. nih.gov This allows for the real-time monitoring of the assembly process. FRET has also been employed to investigate the stability of nanoparticle assemblies. nih.gov By labeling copolymers with a FRET pair of dyes, the aggregation and disaggregation of the resulting vesicles in response to changes in pH could be monitored. nih.gov
Time-Resolved Fluorescence Spectroscopy in Research
Time-resolved fluorescence spectroscopy provides information about the excited-state lifetime of a fluorophore, which is the average time it spends in the excited state before returning to the ground state. This lifetime can be influenced by the fluorophore's local environment, making it a sensitive parameter for probing molecular interactions and dynamics.
Studies have investigated the fluorescence lifetime of Cy5 under various conditions. For instance, the fluorescence lifetime of a single Cy5-dCTP molecule was found to be dependent on the immobilization strategy used. rsc.org The lifetime was significantly longer when the dye was embedded in a polymer film compared to when it was adsorbed on a glass surface or in an aqueous solution, a change attributed to the increased rigidity of the local environment. rsc.org
In another study, time-resolved fluorescence spectroscopy was used to investigate the static quenching of Cy5 in fluorescently labeled oligonucleotides. biorxiv.org This technique, along with fluorescence correlation spectroscopy, helped to elucidate the reasons for differences in signal intensity between different labeling configurations. biorxiv.org These examples highlight the utility of time-resolved fluorescence measurements in understanding the photophysical behavior of Cy5-based probes and interpreting data from fluorescence-based experiments.
Cy5 Peg5 Azide in Advanced Biosensing and Molecular Probe Development
Design and Development of Near-Infrared Fluorescence Probes for Targeted Research
Near-infrared (NIR) fluorescence probes are highly desirable in biological research and medical diagnostics due to their ability to operate in the spectral window (typically 650-900 nm) where biological tissues exhibit minimal absorption and autofluorescence, allowing for deeper penetration and improved signal-to-noise ratios lifetein.comthermofisher.comresearchgate.net. Cy5, with excitation and emission maxima around 646 nm and 662 nm respectively, falls within the far-red/near-infrared spectrum, making it a suitable fluorophore for such applications thermofisher.combroadpharm.com.
The design of targeted NIR probes often involves conjugating the fluorophore to a molecule that specifically recognizes and binds to a biological target, such as a protein, receptor, or nucleic acid sequence researchgate.neteurofinsgenomics.com. Cy5-PEG5-Azide acts as a key building block in this process. Its azide (B81097) group readily participates in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAc) or strain-promoted alkyne-azide cycloaddition (SPAAC), with molecules containing complementary alkyne or cyclooctyne (B158145) groups medchemexpress.combroadpharm.comsigmaaldrich.comabpbio.com. This bioorthogonal reaction allows for efficient and specific labeling of biomolecules under mild conditions, preserving their biological activity abpbio.com.
The inclusion of the PEG5 linker in this compound offers several advantages in probe design. PEG chains are known to increase the hydrophilicity of the probe, improving its solubility in aqueous biological environments and reducing non-specific binding to cellular components researchgate.net. Furthermore, the PEG linker provides a flexible spacer between the fluorophore and the targeting moiety, which can minimize steric hindrance and ensure that both the fluorophore and the targeting ligand can interact effectively with their respective environments or targets researchgate.net. Studies have demonstrated the successful development of targeted NIR probes utilizing similar azide-functionalized Cy5 or Cy5.5 dyes conjugated to targeting vectors like biotin (B1667282) or NGR peptides via click chemistry, enabling specific imaging of tumors or other biological targets researchgate.netnih.gov.
Strategies for Reducing Fluorophore Aggregation and Enhancing Quantum Yield in Probe Design
A significant challenge in developing fluorescent probes, especially those incorporating cyanine (B1664457) dyes like Cy5, is the tendency of the fluorophores to aggregate in aqueous solutions at higher concentrations or when conjugated to certain molecules. This aggregation can lead to self-quenching, a phenomenon where the fluorescence intensity is significantly reduced, limiting the probe's sensitivity and utility researchgate.net.
The PEG5 linker in this compound plays a crucial role in mitigating this issue. PEGylation is a widely adopted strategy to reduce the aggregation of fluorophores researchgate.netresearchgate.net. The hydrophilic nature of the PEG chain creates a hydration shell around the fluorophore, effectively shielding it from interacting with other fluorophore molecules or hydrophobic regions of biomolecules researchgate.net. This "PEG-fluorochrome Shielding" approach helps to maintain the fluorophore in a monomeric or less aggregated state, thereby reducing self-quenching and enhancing the fluorescence quantum yield researchgate.net.
Research has shown that PEGylation can lead to a significant increase in the quantum yield of fluorophore-labeled probes researchgate.net. For instance, in one study, PEGylation increased the quantum yield of a fluorochrome-labeled peptide researchgate.net. While this specific example used a different fluorophore (IR-783) and a larger PEG (5 kDa), it illustrates the principle that PEG conjugation can improve quantum yield by reducing quenching interactions researchgate.net. The length and density of PEGylation can be tuned to optimize these effects for specific probe designs researchgate.net. By preventing aggregation-induced quenching, the PEG5 linker in this compound contributes to the development of brighter and more sensitive fluorescent probes.
Smart Probe Architectures for "Turn-On" Fluorescence Sensing
"Turn-on" fluorescence probes are designed to exhibit a low fluorescence signal in the absence of their target analyte and a significant increase in fluorescence upon target binding or activation nih.govacs.orgosaka-u.ac.jp. This design principle is highly advantageous for biosensing as it allows for detection against a low background, leading to improved sensitivity and signal-to-noise ratio acs.org. Cy5 can be incorporated into such smart probe architectures.
One common strategy for creating "turn-on" probes involves intramolecular or intermolecular quenching mechanisms that are disrupted upon target interaction. For example, in some designs, the Cy5 fluorophore's fluorescence is quenched when the probe is in a specific conformation or aggregated state nih.gov. Upon binding to the target molecule, the probe undergoes a conformational change or disaggregation, separating the fluorophore from the quencher or disrupting the aggregate, thereby restoring fluorescence nih.gov. An example involves self-assembled fluorescence-quenched Cy5 aggregates that disassemble in the presence of the target analyte, leading to strong fluorescence emission nih.gov.
Another approach utilizes Förster Resonance Energy Transfer (FRET), where the energy from the excited Cy5 fluorophore is transferred to a nearby quencher molecule when the probe is in the "off" state uq.edu.au. Target binding can cause a change in the distance or orientation between the Cy5 and the quencher, disrupting FRET and resulting in a "turn-on" fluorescence signal from Cy5 uq.edu.au. While the provided search results discuss Cy5.5 in the context of a cholesterol-PEG-Cy5.5 probe utilizing FRET for membrane sensing, the principle of using a PEGylated cyanine dye in a FRET-based turn-on system is relevant uq.edu.au.
Enzyme-activatable probes also employ a "turn-on" mechanism, where a masking group that quenches fluorescence is cleaved by a specific enzyme, releasing the active fluorophore osaka-u.ac.jp. Although the specific role of this compound in these exact architectures is not explicitly detailed in the provided snippets, the compound's structure, with a cleavable linker possibility and the azide handle for conjugating quenching moieties or enzyme-recognition sequences, makes it a potential component in the synthesis of such smart probes.
Applications in Quantitative Biomolecule Detection and Assays
Fluorescent probes incorporating Cy5, often introduced via linkers like PEG-azide, are widely applied in various quantitative biomolecule detection methods and assays. The ability to specifically label biomolecules and detect them with high sensitivity in the near-infrared spectrum makes these probes valuable tools in molecular biology, diagnostics, and drug discovery lifetein.comnih.gov.
One prominent application is in quantitative PCR (qPCR), where fluorescent probes are used to monitor the amplification of specific DNA sequences in real-time eurofinsgenomics.com. TaqMan probes, for instance, are dual-labeled probes that utilize a fluorescence quenching mechanism. While typically using other fluorophores, the principle of a fluorophore-quencher pair can be applied with Cy5 in similar probe designs. The increase in fluorescence signal during qPCR is directly proportional to the amount of amplified DNA, allowing for accurate quantification of the target nucleic acid eurofinsgenomics.com.
Fluorescence-based assays are also extensively used for the sensitive detection of various biomolecules, including DNA, RNA, proteins, and antibodies, in formats such as microarrays and ELISAs nih.gov. Cy5-labeled probes enable the visualization and quantification of target molecules immobilized on a surface or present in solution nih.gov. The click chemistry capability of this compound allows for the straightforward conjugation of Cy5 to biomolecules or solid supports used in these assays sigmaaldrich.comabpbio.com. For example, Cy5-azide can be used to label alkyne- or cyclooctyne-containing molecules or biomolecules for subsequent fluorescence detection sigmaaldrich.comabpbio.com. This has been applied in areas like labeling bacterial membranes or detecting modified proteins abpbio.com.
Integration of Cy5 Peg5 Azide into Nanomaterials and Advanced Biomaterials for Research
Functionalization of Nanoparticles for Research Tool Development
Cy5-PEG5-Azide plays a significant role in modifying the surface of nanoparticles for various research applications. The azide (B81097) functional group allows for efficient and specific conjugation to alkyne-functionalized nanoparticles through click chemistry. This approach enables researchers to attach the fluorescent Cy5 dye to nanoparticles, creating fluorescent nanoprobes that can be tracked and visualized in biological systems or used for sensing applications.
For instance, studies have demonstrated the functionalization of nanoparticles with azide-bearing Cy5.5 to quantify the presence of alkyne groups on the nanoparticle surface before and after the attachment of other ligands, such as folate. researchgate.net This method involves reacting the alkyne-functionalized nanoparticles with the azide-Cy5.5 conjugate via a copper-mediated click reaction. By measuring the fluorescence intensity, the number of conjugated Cy5.5 molecules, and thus the number of reactive alkyne sites, can be determined. researchgate.net This quantitative approach is crucial for characterizing the degree of functionalization on nanoparticles, which directly impacts their performance as research tools.
Another application involves the use of azide-functionalized Cy5 dye in the modification of virus-like particles, such as Tobacco Mosaic Virus (TMV) particles. nih.govtu-dresden.de In this context, alkyne groups are introduced onto the TMV surface, followed by conjugation with azide-terminated PEG polymers and azide-functionalized Cy5 dye using CuAAC. nih.govtu-dresden.de This dual functionalization allows for both conferring stealth properties via PEGylation and enabling fluorescent tracking of the modified nanoparticles. The degree of dye labeling can be determined using UV/Vis spectroscopy, confirming successful conjugation and providing information on the number of Cy5 molecules per nanoparticle. nih.gov
Conjugation to Polymeric Scaffolds and Hydrogels in Materials Science Research
The click chemistry capabilities of this compound make it valuable for integrating fluorescent labels into polymeric scaffolds and hydrogels, facilitating studies in materials science and tissue engineering. By incorporating alkyne groups into the polymer structure, researchers can covalently link this compound to create fluorescently labeled materials.
This conjugation strategy has been employed in the development of pH-responsive block copolymers. nih.govacs.org For example, azide-terminated dyes, including Cy5.5 azide, have been conjugated to unreacted alkyne side chains within the polypeptide block of PEG-polypeptide copolymers using copper-mediated click chemistry. nih.govacs.org These fluorescently labeled copolymers can self-assemble into vesicles, and the fluorescence properties, such as Förster Resonance Energy Transfer (FRET) between co-encapsulated dyes like Cy5.5 and Cy7, can be used to assess the stability and pH-dependent aggregation or disaggregation of these polymeric assemblies. nih.govacs.org This allows researchers to study the behavior of these materials under different conditions relevant to drug delivery or other biomedical applications.
Furthermore, Cy5-azide has been used to functionalize polyethylenimine (PEI) polymers modified with alkyne moieties. rsc.org The click reaction between the alkyne-functionalized PEI and Cy5-azide results in a fluorescently labeled polymer that can be used for tracking in cellular media. rsc.org The degree of dye functionalization can be controlled, and even a relatively low degree of labeling (e.g., 10%) can be sufficient for ensuring the traceability of the resulting polymeric systems. rsc.org
Engineering of DNA/RNA Scaffolds and Assemblies with this compound
This compound is also utilized in the engineering of DNA/RNA scaffolds and assemblies, enabling the creation of fluorescently labeled nucleic acid structures for various research purposes, including nanoscale devices and probes. The azide group allows for site-specific labeling of modified oligonucleotides or DNA nanostructures containing alkyne or cyclooctyne (B158145) functionalities.
While direct mention of "this compound" in the context of DNA/RNA scaffolds was limited in the search results, the broader concept of using azide-modified Cy5 dyes with PEG linkers for conjugating to DNA/RNA structures via click chemistry is well-established. For instance, Cy5 fluorophores have been incorporated into DNA oligonucleotides using phosphoramidite (B1245037) chemistry, and strategies involving modifying Cy5 with substituent groups that alter hydrophobicity/hydrophilicity are being explored to influence dye interactions within DNA scaffolds. acs.org
Studies on DNA origami nanostructures have shown the functionalization with antibodies and fluorophores like Cy5 for live cell nuclear delivery. nih.gov Although the specific Cy5 conjugate used is not explicitly stated as this compound, the principle involves attaching fluorescent molecules to DNA structures for tracking. nih.gov The use of DBCO-PEG5-TFP crosslinkers to conjugate antibodies to DNA structures highlights the role of PEG linkers in facilitating bioconjugation and potentially influencing the behavior of the resulting assemblies. nih.gov The ability to incorporate a defined number of fluorophores, such as Cy5, onto DNA origami structures using complementary oligonucleotide overhangs further demonstrates the precision achievable in labeling these nanoscale assemblies. nih.gov
PEG-Fluorochrome Shielding Concepts for Enhanced Probe Performance
The PEG component in this compound contributes to the concept of PEG-fluorochrome shielding, a strategy employed to improve the performance of fluorescent probes in complex biological environments. PEGylation, the attachment of polyethylene (B3416737) glycol chains, is known to increase the hydrodynamic size of molecules and reduce non-specific interactions with biological components, such as proteins and cell membranes. researchgate.netgoogle.complos.org
In the context of PEG-fluorochrome shielding, the PEG chain acts as a protective layer around the fluorophore, minimizing interactions that can lead to reduced fluorescence quantum yield, increased non-specific binding, or rapid clearance from the system. researchgate.netgoogle.complos.orgresearchgate.net Studies have shown that PEGylation of fluorochrome-bearing peptides can significantly increase their quantum yields, suggesting that the PEG layer blocks fluorochrome self-quenching and stacking that can occur in aqueous solutions. researchgate.netresearchgate.net
Furthermore, PEG-fluorochrome shielding has been demonstrated to reduce non-specific interactions with cells and improve the targeting specificity of probes. plos.orgacs.org For example, PEG-fluorochrome shielded RGD probes exhibited reduced non-specific interactions with components of the interstitium while maintaining specific binding to integrin receptors. plos.org The size conferred by the PEG (e.g., 5 kDa PEG resulting in a protein-like volume of 25 kDa) contributes to this shielding effect. plos.org This concept is particularly relevant for developing probes for in vivo imaging and targeted delivery, where minimizing off-target effects is crucial. google.complos.org The PEG linker in this compound, therefore, is not merely a spacer but an active component that influences the biophysical properties and performance of the conjugated probe or material.
Photophysical and Theoretical Investigations of Cy5 Peg5 Azide and Its Conjugates
Spectroscopic Characterization of Conjugated Systems
Spectroscopic analysis is crucial for understanding the optical behavior of Cy5-PEG5-Azide and its conjugates. The Cy5 dye itself is a near-infrared fluorophore with characteristic absorption and emission maxima. For this compound, the excitation maximum is reported at 646 nm and the emission maximum at 662 nm broadpharm.comsigmaaldrich.combroadpharm.com. The extinction coefficient at the excitation maximum is notably high, around 232,000 M⁻¹cm⁻¹ for this compound and 250,000 M⁻¹cm⁻¹ for Cy5 Azide (B81097), indicating strong light absorption broadpharm.combroadpharm.com. The fluorescence quantum yield for Cy5 Azide is reported as 0.2 broadpharm.com.
When Cy5 is conjugated to other molecules, particularly proteins or nucleic acids, its spectroscopic properties can be influenced by the local environment and interactions with the conjugate. Studies on Cy5 conjugates, including those with PEG linkers, have shown that the spectroscopic properties can parallel those of the free dyes, sometimes with an increase in fluorescence quantum yield depending on the sequence or structure to which they are conjugated acs.org. However, interactions within conjugates or in aqueous solutions can also lead to phenomena like self-quenching, which can decrease fluorescence quantum yield researchgate.netresearchgate.net.
Data from studies on related Cy5-PEG conjugates highlight the typical spectral characteristics observed:
| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Fluorescence Quantum Yield |
| This compound | 646 | 662 | 232,000 broadpharm.com | Not specified for this exact compound |
| Cy5 Azide | 646 | 662 | 250,000 broadpharm.com | 0.2 broadpharm.com |
| Cy5.5-PEG-Azide | 675 | 694 | Not specified | Not specified |
| Unrestrained Cy5 (in PBS) | Not specified | Not specified | Not specified | 0.21 (for DOL 3.0) researchgate.net |
| Cy5B-disulfo (free dye) | Not specified | Not specified | Moderately reduced vs Cy5 researchgate.net | Higher vs Cy5 researchgate.net |
Note: Data compiled from various sources and may represent different experimental conditions or specific dye derivatives.
The absorption spectra of Cy5 conjugates can provide information about their aggregation state. The presence of an H-aggregate peak, typically blue-shifted from the monomer peak, is indicative of dye dimerization or higher-order aggregation nih.gov.
Influence of PEG Linker on Cy5 Photophysical Properties
The PEG linker in this compound plays a significant role in modulating the photophysical properties of the Cy5 dye. PEGylation is known to enhance water solubility and can reduce non-specific interactions, which can in turn influence dye behavior in aqueous environments and when conjugated to biomolecules nanocs.netresearchgate.net. The length and nature of the PEG linker can impact the extent of these effects researchgate.netnih.gov.
Studies on Cy5 derivatives with different substituents, including PEG, have shown that these modifications can tune photophysical properties like absorption and emission maxima acs.org. The hydrophilicity conferred by the PEG linker can influence the dye's tendency to aggregate, with higher hydrophilicity potentially leading to reduced aggregation nih.gov. This reduced aggregation can be beneficial as aggregation often leads to fluorescence quenching researchgate.netresearchgate.net.
PEG linkers can also affect the fluorescence quantum yield. In some cases, PEGylation has been shown to increase the quantum yield of fluorochrome-labeled peptides, potentially by blocking fluorochrome/fluorochrome stacking and self-quenching in aqueous solutions researchgate.net. The increased conformational freedom provided by longer linkers, however, could potentially be detrimental to controlled excitonic coupling in certain assembled structures researchgate.net.
The influence of the PEG linker on photophysical properties is often studied in the context of conjugates. For instance, Cy5-PEG conjugates have been used in studies where the PEG linker was designed to improve biocompatibility and pharmacokinetics biorxiv.org. The specific length of the PEG linker, such as PEG5, is chosen based on the desired properties for the intended application.
Exciton (B1674681) Delocalization and Aggregation Phenomena in this compound Assemblies
Cy5 dyes are known to form aggregates, particularly in aqueous solutions or when placed in close proximity on scaffolds like DNA acs.orgresearchgate.netnih.govacs.orgrsc.orgnih.gov. These aggregates can exhibit exciton delocalization, a phenomenon where the excited state is shared among multiple dye molecules. This delocalization can lead to distinct spectroscopic signatures, such as shifts in absorption peaks and changes in fluorescence properties, including quenching or enhanced emission depending on the aggregate structure (e.g., H-aggregates or J-aggregates) nih.govnih.govrsc.org.
While specific studies on exciton delocalization and aggregation solely focused on this compound assemblies are not extensively detailed in the search results, research on related Cy5-PEG conjugates and substituted Cy5 dyes provides relevant insights. The presence of the PEG linker, with its hydrophilic nature and flexibility, can influence the formation and structure of these aggregates. Hydrophilicity/hydrophobicity of Cy5 dyes, influenced by substituents like PEG, can impact the strength of excitonic coupling acs.orgnih.gov.
Studies on DNA-templated Cy5 aggregates with varying substituents, including a PEG-like group (triethyleneglycol monomethyl ether), demonstrate how the nature and position of the substituents affect dye orientation and coupling strength, leading to the formation of different aggregate types (H-type, J-type, or oblique dimers) nih.govnih.govrsc.org. The relative orientation of the transition dipole moments of the dyes within the aggregate dictates the type of exciton coupling and the resulting spectroscopic properties rsc.orgrsc.org.
The azide group in this compound allows for conjugation via click chemistry, which can be used to create well-defined assemblies where the spatial arrangement of the Cy5 dyes can be controlled abpbio.com. By controlling the proximity and orientation of this compound molecules through conjugation to a scaffold, researchers can potentially tune the exciton delocalization and aggregation phenomena within the resulting assemblies for various applications, such as light harvesting or sensing acs.orgnih.govresearchgate.netnih.gov.
Theoretical Modeling and Computational Studies of this compound Interactions
Theoretical modeling and computational studies are valuable tools for understanding the photophysical properties and interactions of this compound and its assemblies at a molecular level. These studies can provide insights into the electronic structure of the dye, the influence of the surrounding environment and linkers, and the nature of exciton interactions in aggregates acs.orgnih.govresearchgate.netacs.orgnih.govboisestate.edunih.gov.
Density Functional Theory (DFT) is a commonly used computational method to study the excited state properties of cyanine (B1664457) dyes, including Cy5 acs.orgacs.orgboisestate.edunih.gov. DFT calculations can help predict absorption spectra and investigate the effects of different substituents and solvent environments acs.orgboisestate.edunih.gov.
Theoretical models, such as the Kühn-Renger-May (KRM) model, are employed to predict the spectroscopic properties of dye aggregates based on their structure and the orientation of the individual dye molecules acs.orgrsc.orgboisestate.edunih.gov. By comparing experimentally obtained spectra with those predicted by theoretical models, researchers can gain a better understanding of the packing arrangements and the strength of exciton coupling within the aggregates acs.orgrsc.orgboisestate.edunih.gov.
Computational studies have been used to investigate the orientation of Cy5 dyes within aggregates templated on DNA scaffolds and to understand how chemical modifications, including those that alter hydrophobicity/hydrophilicity, influence exciton coupling nih.govacs.orgnih.gov. These studies support experimental observations and help in the rational design of dye assemblies with desired photophysical properties nih.gov.
While specific computational studies solely on this compound were not prominently found, the principles and methods applied to other substituted Cy5 dyes and Cy5-PEG conjugates are directly applicable. Modeling the flexibility and hydration of the PEG5 linker and its impact on the conformation and interactions of the Cy5 dye and the azide group in different environments and conjugates would be a relevant area for theoretical investigation.
Methodological Considerations and Challenges in Cy5 Peg5 Azide Research
Strategies for Purification and Characterization of Cy5-PEG5-Azide Conjugates
Following the click chemistry reaction, purification and characterization of the resulting this compound conjugates are essential to remove unreacted starting materials and byproducts and to confirm successful conjugation.
Purification methods often involve techniques that separate the conjugate based on size or other physical properties. Filtration using molecular weight cut-off membranes is a common approach to purify conjugated nanoparticles, effectively removing smaller unreacted molecules like DBCO moieties. rsc.org Dialysis against distilled water is also used to remove unreacted chemicals and salts after functionalization reactions. rsc.org
Characterization techniques are employed to confirm the successful incorporation of the azide (B81097) or the this compound moiety and to assess the properties of the conjugate. Size Exclusion Chromatography (SEC) is a valuable tool to monitor the reaction progress and characterize the final product, as successful conjugation typically results in a shift in retention time due to increased size. rsc.org SEC can also be used to quantify the yield of the coupling reaction, for example, by monitoring the fluorescence of a labeled component. rsc.org
Matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry is another highly sensitive technique used for reliable determination of biomolecule size and can validate the findings from SEC, enabling precise evaluation of linker grafting. rsc.org HPLC is also used to assess the purity of Cy5-labeled products, with successful conjugation shown by a shift in retention time. thno.org HPLC can be coupled with UV-vis or fluorescence detection for characterization. rsc.orgacs.orgnih.govresearchgate.net NMR spectroscopy is also utilized to monitor reactions and characterize the final product, confirming the presence of specific functional groups like triazoles. researchgate.netrsc.org
Mitigating Non-Specific Interactions and Background Fluorescence
A significant challenge when using fluorescent probes like this compound in biological systems is mitigating non-specific interactions and reducing background fluorescence, which can compromise signal-to-noise ratio and lead to inaccurate results.
The Cy5 portion of conjugates can exhibit non-specific binding, particularly to cells expressing Fc receptors like monocytes and macrophages, which can increase background signal in applications like flow cytometry. google.com This non-specific binding is independent of antibody specificity when Cy5 is conjugated to antibodies. google.com Strategies to reduce or eliminate this non-specific fluorescence by Cy5-labeled antibodies include contacting the sample with isolated nucleic acid, such as oligonucleotides, which can be effective and low-priced reagents. google.com Phosphorothioate backbone oligonucleotides have been suggested for this purpose. google.com
PEGylation, the process of attaching PEG chains, is a widely recognized strategy to reduce non-specific interactions of nanoparticles and conjugated molecules with biological components, including serum proteins. researchgate.netmdpi.com The hydrophilic nature of PEG creates a hydration shell around the conjugate, masking charged groups and reducing interactions that lead to non-specific binding and uptake. researchgate.netmdpi.com Decorating nanoparticles with a high density of PEG can minimize cellular internalization regardless of surface charge. mdpi.com
Background fluorescence can also arise from the biological sample itself or from unbound fluorescent probe. In fluorescence-guided surgery, adequate signal-to-background ratios are critical. researchgate.net Pretargeting concepts aimed at quenching non-specific fluorescence signals are being explored. researchgate.net For instance, using a quencher dye like Cy7 in conjunction with a Cy5-labeled probe can lead to Förster resonance energy transfer (FRET), quenching the Cy5 emission when the dyes are in close proximity, thus reducing background from unbound or non-specifically bound Cy5. researchgate.net
Stability and Biocompatibility Considerations in Complex Biological Environments
The stability and biocompatibility of this compound conjugates are critical for their successful application in complex biological environments, such as in vivo imaging or drug delivery.
The stability of the conjugate in biological fluids like plasma is important to ensure that the fluorescent label remains attached to the target molecule and that the conjugate retains its functional integrity. Some studies have shown that Cy5-labeled dendrimers are stable when incubated in plasma at physiological temperature for extended periods. thno.org The trisaccharide linker used in some antibody conjugates has also been reported to improve serum stability. biorxiv.org
Biocompatibility refers to the ability of the conjugate to perform its intended function without eliciting an adverse biological response. The PEG component of this compound is known for its good biocompatibility, water solubility, and non-immunogenic properties, which help to reduce interactions with serum proteins and decrease toxicity. researchgate.net PEGylation is a common strategy to improve the biocompatibility and decrease the acute toxicity of various delivery systems, such as dendrimers. researchgate.net
Click chemistry itself, especially CuAAC, involves copper, which can be toxic in vivo. researchgate.net This has driven the development and preference for copper-free click chemistry methods like SPAAC for applications in living organisms. researchgate.net The rapid advancement of bio-orthogonal click chemistry, which proceeds with negligible perturbation to native biological activities, is crucial for in vivo bioimaging and other biological applications. researchgate.net
Data on the stability of Cy5 dyes themselves in biological environments also exists. Some commonly used near-infrared dyes like indocyanine green (ICG) and IRdye 800CW have limitations such as low quantum yield and chemical instability with respect to endogenous nucleophiles. researchgate.net While Cy5 analogs generally offer higher brightness, their stability in complex biological matrices needs to be considered in the context of the specific conjugate. researchgate.net
Future Directions and Emerging Research Avenues for Cy5 Peg5 Azide
Innovations in Multimodal Imaging Probe Design
Multimodal imaging combines two or more imaging techniques to obtain complementary information about biological processes, offering improved diagnostic accuracy and a more comprehensive understanding of complex biological systems. nih.gov Cy5-PEG5-Azide is poised to contribute significantly to this field by serving as a building block for the creation of multimodal probes. The Cy5 fluorophore provides a strong signal in the far-red to near-infrared spectrum, which is advantageous for in vivo fluorescence imaging due to reduced autofluorescence and deeper tissue penetration compared to visible light. broadpharm.combiochempeg.com
Future research will likely focus on conjugating this compound to other imaging modalities, such as radionuclides for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT), or to contrast agents for Magnetic Resonance Imaging (MRI). nih.govacs.org The azide (B81097) group allows for facile attachment to molecules functionalized with alkynes or cyclooctynes, enabling the creation of hybrid probes that can be tracked using multiple imaging platforms simultaneously. The PEG5 linker enhances the probe's solubility and can improve its pharmacokinetic properties, such as circulation half-life and reduced non-specific binding, which are crucial for in vivo applications. researchgate.netaxispharm.comnih.gov
An example of this direction involves the development of probes that combine fluorescence imaging with nuclear imaging. By conjugating this compound to a chelator capable of binding a radioisotope, researchers can create a single probe detectable by both fluorescence and PET/SPECT. This allows for high-resolution optical imaging in superficial tissues or in vitro validation, complemented by the quantitative and deep-tissue imaging capabilities of nuclear medicine. nih.govresearchgate.net
Development of Advanced Biosensors and Diagnostics
The click chemistry compatibility of this compound makes it an attractive component for the development of advanced biosensors and diagnostic tools. Biosensors rely on the specific interaction between a recognition element (e.g., antibody, aptamer, peptide) and an analyte, coupled with a reporting mechanism, often a fluorescent signal. acs.org
In future applications, this compound can be conjugated to biomolecules that act as recognition elements. Upon binding to their target analyte, a change in fluorescence intensity or lifetime of the Cy5 dye can occur, signaling the presence and potentially the concentration of the analyte. The PEG5 linker can help to orient the recognition element correctly and reduce non-specific interactions with the sensor surface, improving sensitivity and specificity.
Emerging research avenues include the creation of highly sensitive and selective biosensors for detecting disease biomarkers, pathogens, or environmental toxins. For instance, conjugating this compound to an aptamer specific for a cancer biomarker could lead to the development of a fluorescence-based diagnostic assay. The azide group allows for immobilization of the functionalized aptamer onto a solid support or integration into microfluidic devices via click chemistry with a complementary alkyne or cyclooctyne-modified surface. acs.org
Expansion into Novel Bioorthogonal Reactions
While CuAAC and SPAAC are the primary click chemistry reactions utilized with azide-containing compounds, the field of bioorthogonal chemistry is continuously expanding with the development of new reaction pairs that are fast, selective, and biocompatible. Future research may explore the reactivity of the azide group in this compound with novel bioorthogonal handles beyond traditional alkynes and cyclooctynes. interchim.fr
This could involve investigating reactions that proceed even faster or have different kinetic profiles, which might be advantageous for specific applications, such as rapid labeling of live cells or tracking dynamic biological processes. Exploring new bioorthogonal reactions could also lead to the development of multiplexed labeling strategies, where multiple targets are labeled simultaneously using different, mutually orthogonal reactions, each with a distinct fluorescent reporter.
For example, combining this compound with a probe containing a tetrazine group, which reacts rapidly with trans-cyclooctenes, could enable dual labeling experiments. pnas.org This would allow researchers to study the interactions or co-localization of two different biomolecules in real-time using distinct fluorescent signals.
Applications in Quantitative Biology and High-Throughput Screening Methodologies
Quantitative biology aims to measure biological processes with high precision, while high-throughput screening (HTS) allows for the rapid analysis of large numbers of samples or compounds. This compound can play a role in both these areas by providing a reliable and quantifiable fluorescent signal that can be easily detected and measured using automated systems. biorxiv.org
In quantitative biology, this compound can be used to precisely label and quantify the abundance of specific molecules or structures within cells or tissues. By conjugating the compound to a targeting moiety, researchers can label their molecule of interest and quantify its levels based on the intensity of the Cy5 fluorescence. The PEG linker can help ensure consistent labeling efficiency and reduce variability in the signal.
For HTS applications, this compound can be incorporated into assays designed to screen large libraries of compounds for their effects on biological targets. For example, a high-throughput assay could be developed to identify inhibitors of an enzyme by labeling the enzyme or its substrate with this compound and monitoring changes in fluorescence upon enzymatic activity. The click chemistry handle allows for flexible assay design and immobilization of assay components onto microplates. The photophysical properties of Cy5, such as its high extinction coefficient and fluorescence quantum yield, make it suitable for sensitive detection in miniaturized HTS formats. nih.govresearchgate.net
Future directions include the development of more complex HTS assays that utilize multiplexed labeling with this compound and other fluorescent probes, allowing for the simultaneous assessment of multiple parameters in a single well. This can significantly increase the efficiency and information content of HTS campaigns.
Table 1: Photophysical Properties of this compound (Representative Data)
| Property | Value | Unit | Source |
| Excitation Maximum (λex) | 646 | nm | broadpharm.com |
| Emission Maximum (λem) | 662 | nm | broadpharm.com |
| Extinction Coefficient (ε) | 232,000 | M-1cm-1 | broadpharm.com |
Note: Specific values may vary slightly depending on the solvent and specific linker structure.
Q & A
Q. What is the structural configuration of Cy5-PEG5-Azide, and how does it influence its reactivity in click chemistry?
this compound consists of a cyanine5 (Cy5) fluorophore linked to an azide group via a pentameric polyethylene glycol (PEG5) spacer. The PEG spacer enhances water solubility and reduces steric hindrance during conjugation, while the azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-modified targets . The Cy5 fluorophore (ex/em ~650/670 nm) is ideal for near-infrared imaging, minimizing autofluorescence in biological samples.
Methodological Insight :
Q. What are the standard protocols for conjugating this compound to alkyne-modified biomolecules?
Conjugation relies on CuAAC, requiring:
- Reagents : 1–10 µM this compound, alkyne-modified substrate (e.g., proteins, oligonucleotides), CuSO₄ (1–2 mM), sodium ascorbate (5–10 mM), and a stabilizing ligand (e.g., THPTA or BTTAA) .
- Procedure :
Mix reagents in a 1:1–1:3 molar ratio (azide:alkyne).
Incubate at 25–37°C for 1–4 hours.
Purify via size-exclusion chromatography or dialysis to remove unreacted dye and copper.
- Validate conjugation efficiency using SDS-PAGE with in-gel fluorescence imaging or HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound conjugation in heterogeneous biological samples (e.g., cell lysates)?
Challenges include copper toxicity and competing nucleophiles (e.g., thiols). Optimization strategies:
- Ligand selection : Use BTTAA or THPTA to stabilize Cu(I) and reduce cytotoxicity .
- Copper concentration : Titrate CuSO₄ (0.1–1 mM) to balance reaction efficiency and sample integrity.
- Competitive inhibitors : Add EDTA (0.5–1 mM) to chelate free copper or use strained alkynes (e.g., DBCO) for copper-free click chemistry in sensitive systems .
- Validation : Compare labeling specificity via fluorescence microscopy and western blotting with anti-Cy5 antibodies .
Q. What analytical techniques are recommended for quantifying conjugation efficiency and labeling specificity?
Q. How should researchers address discrepancies in fluorescence intensity data when using this compound across experimental models?
Contradictions may arise from environmental quenching, pH sensitivity, or biomolecule interactions. Mitigation steps:
- Standardize imaging parameters : Use consistent laser power, exposure time, and detector gain.
- Control for environmental factors :
- Measure fluorescence in pH-buffered systems (Cy5 is stable at pH 6–8).
- Add antifade agents (e.g., ascorbic acid) to reduce photobleaching .
Methodological Best Practices
- Storage : Lyophilize this compound and store at –20°C in anhydrous DMSO to prevent azide degradation .
- Ethical data reporting : Disclose reaction yields, purity thresholds, and potential off-target effects in supplementary materials .
- Literature rigor : Prioritize peer-reviewed journals (e.g., Analytical Chemistry) over non-academic sources when designing experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
